molecular formula C20H18N2O3 B2834878 Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-80-1

Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2834878
CAS No.: 477854-80-1
M. Wt: 334.375
InChI Key: UFTRQACCJZGXHI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-80-1) is a pyrimidine derivative characterized by a 4-methylphenoxy group at position 4, a phenyl group at position 2, and an ethyl carboxylate ester at position 5 of the pyrimidine ring. Its molecular formula is C₂₀H₁₈N₂O₃, with a molecular weight of 334.38 g/mol .

Properties

IUPAC Name

ethyl 4-(4-methylphenoxy)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-24-20(23)17-13-21-18(15-7-5-4-6-8-15)22-19(17)25-16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTRQACCJZGXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenol with ethyl 2-chloro-5-phenylpyrimidine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenyl and 4-methylphenoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS 70733-12-9)
  • Structure: Lacks the phenoxy group; instead, a methyl group occupies position 3.
  • Molecular Formula : C₁₄H₁₄N₂O₂; MW : 242.11 g/mol .
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-83-4)
  • Structure: Features a methoxy group on the phenoxy ring instead of methyl.
  • Molecular Formula : C₂₀H₁₈N₂O₄; MW : 350.38 g/mol .
  • Key Differences: The methoxy group is a stronger electron donor than methyl, which may increase electron density on the pyrimidine ring, altering reactivity or binding affinity .
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 1803598-76-6)
  • Structure: Replaces the phenoxy oxygen with a sulfur atom.
  • Molecular Formula : C₂₀H₁₈N₂O₂S; MW : 366.44 g/mol .

Functional Group Modifications

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate (CAS 160850-84-0)
  • Structure: Substitutes the 4-methylphenoxy group with a 2-fluorophenyl and a methyl group.
  • Molecular Formula : C₁₄H₁₃FN₂O₂; MW : 260.27 g/mol .
  • Key Differences : Fluorine’s electronegativity may enhance metabolic stability and influence binding through polar interactions .
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS 903445-89-6)
  • Structure: Replaces the phenoxy group with an amino-linked 4-methylphenyl group.
  • Molecular Formula : C₁₅H₁₇N₃O₂; MW : 271.31 g/mol .

Comparative Data Table

Compound Name (CAS) Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (477854-80-1) 4-methylphenoxy C₂₀H₁₈N₂O₃ 334.38 Balanced lipophilicity, versatile
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (70733-12-9) Methyl C₁₄H₁₄N₂O₂ 242.11 High permeability, low polarity
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate (477854-83-4) 4-methoxyphenoxy C₂₀H₁₈N₂O₄ 350.38 Enhanced electron density
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (1803598-76-6) 4-methylphenylsulfanyl C₂₀H₁₈N₂O₂S 366.44 Increased lipophilicity
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate (160850-84-0) 2-fluorophenyl + methyl C₁₄H₁₃FN₂O₂ 260.27 Improved metabolic stability

Research Implications

  • Structure-Activity Relationships (SAR): The 4-methylphenoxy group in the target compound balances steric and electronic effects, making it a promising lead for further optimization. Analogs with electron-withdrawing groups (e.g., fluorine) or hydrogen-bonding moieties (e.g., amino) show divergent biological profiles .
  • Synthetic Feasibility : Derivatives with sulfur or methoxy substituents require specialized reagents, impacting scalability .

Biological Activity

Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C20H18N2O3
  • Molar Mass : 334.37 g/mol
  • Density : 1.183 g/cm³
  • CAS Number : 477854-80-1

This compound has been studied primarily for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. The inhibition of DHFR is a well-established mechanism for anticancer agents, as it leads to reduced nucleotide synthesis, ultimately inducing apoptosis in rapidly dividing cells.

Key Findings:

  • Inhibition of DHFR : Compounds structurally similar to this compound have shown promising DHFR inhibition, comparable to methotrexate (MTX), a standard chemotherapeutic agent. For example, derivatives with similar scaffolds exhibited IC50 values indicating potent inhibition (e.g., IC50 = 1.83 µM for a related compound) .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins. Specifically, it enhances the expression of caspases and Bax while reducing Bcl-2 levels .
  • Cytotoxicity Against Cancer Cell Lines : this compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The flow cytometry analysis indicated that treated cells were arrested in the S-phase of the cell cycle, leading to increased apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the substituents on the pyrimidine ring significantly influence biological activity:

CompoundSubstituentIC50 (µM)Mechanism
Compound A-CH3 (methyl)1.83DHFR Inhibition
Compound B-OH (hydroxyl)5.57DHFR Inhibition
This compound-OCH3 (methoxy)TBDTBD

The presence of a methyl group at the para position of the phenoxy moiety appears to enhance DHFR inhibition compared to other substitutions.

Case Studies

  • MCF-7 Breast Cancer Cells : In a study examining various derivatives, this compound was shown to significantly reduce cell viability at concentrations correlating with its DHFR inhibitory activity . The compound's ability to induce apoptosis was confirmed through Western blot analysis.
  • Comparative Analysis with Methotrexate : In comparative studies, this compound demonstrated lower cytotoxicity while maintaining effective DHFR inhibition compared to methotrexate, suggesting it may be a viable alternative with reduced side effects .

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